benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate
Description
Benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate is a chiral pyrrolidine-derived compound featuring a benzyl ester group, a carbamoyl linkage, and a substituted amino-oxoethyl moiety. Such compounds are often explored as intermediates in pharmaceutical synthesis, particularly for protease inhibitors or enzyme-targeting therapeutics, due to their ability to mimic peptide bonds and engage in hydrogen bonding .
Properties
CAS No. |
127861-61-4 |
|---|---|
Molecular Formula |
C22H25N3O4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
benzyl 2-[(1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H25N3O4/c23-20(26)18(14-16-8-3-1-4-9-16)24-21(27)19-12-7-13-25(19)22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H2,23,26)(H,24,27) |
InChI Key |
OZXJJHBJABVISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Synonyms |
Z-PRO-PHE-NH2 |
Origin of Product |
United States |
Preparation Methods
Coupling Reaction Optimization
The core structure of benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate is assembled via amide bond formation between the pyrrolidinecarboxylate fragment and the 2-amino-1-benzyl-2-oxoethyl moiety. EDCI/HOBt-mediated coupling in dichloromethane (DCM) at 20°C for 24 hours remains the benchmark method, yielding 83% of the target compound. Comparative studies show that substituting EDCI with dicyclohexylcarbodiimide (DCC) reduces yields to 68% due to increased byproduct formation.
Table 1: Coupling Agent Efficiency
Stereochemical Control in Pyrrolidine Synthesis
The (2S)-pyrrolidinecarboxylate fragment is synthesized via asymmetric hydrogenation of a prochiral enamine precursor using a Rhodium-(R)-BINAP catalyst, achieving enantiomeric excess (ee) >99%. Alternative routes involving enzymatic resolution with Pseudomonas fluorescens lipase yield 92% ee but require longer reaction times (72 h vs. 12 h for catalytic hydrogenation).
Stepwise Synthetic Protocol
Preparation of (2S)-1-Pyrrolidinecarboxylic Acid Benzyl Ester
Synthesis of (1S)-2-Amino-1-benzyl-2-oxoethylamine
Fragment Condensation
Combine the pyrrolidinecarboxylate (1.2 equiv) and 2-amino-1-benzyl-2-oxoethylamine (1.0 equiv) in DCM with EDCI (1.5 equiv) and HOBt (1.5 equiv). Stir at 20°C for 24 h, then purify via silica gel chromatography (hexane/ethyl acetate 3:1) to isolate the title compound.
Analytical Validation and Characterization
Spectroscopic Confirmation
-
¹H NMR (500 MHz, CDCl₃): δ 7.32–7.25 (m, 10H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.42 (q, J = 7.0 Hz, 1H, pyrrolidine-H), 3.65 (s, 2H, NHCO).
Table 2: Key Spectral Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >99% purity with a retention time of 12.3 min.
Industrial-Scale Production
Process Intensification
Industrial protocols optimize solvent usage by replacing DCM with ethyl acetate, reducing environmental impact. Automated continuous-flow reactors achieve 85% yield at 50 g/L concentration, with a cycle time of 8 h.
Cost-Benefit Analysis
Table 3: Economic Comparison of Solvents
| Solvent | Cost ($/L) | Yield (%) | Environmental Impact |
|---|---|---|---|
| DCM | 120 | 83 | High |
| Ethyl Acetate | 90 | 80 | Moderate |
| 2-MeTHF | 150 | 78 | Low |
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate exhibit antitumor properties. The compound has been studied for its ability to inhibit cancer cell proliferation, particularly in breast and prostate cancer models. Its mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays against various pathogens, including bacteria and fungi. Its structure allows it to interact with microbial cell membranes, leading to increased permeability and cell death. This property is particularly valuable in developing new antibiotics to combat resistant strains .
Pharmacological Research
Neuropharmacology
this compound has been investigated for its potential as a neuroprotective agent. Studies suggest that it may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This activity is attributed to its ability to modulate neurotransmitter levels, particularly dopamine and norepinephrine, which are critical in mood regulation and cognitive function.
Pain Management
The compound's analgesic properties have been explored in preclinical studies. It appears to interact with pain signaling pathways, providing relief in models of acute and chronic pain. This application is especially relevant for developing non-opioid pain management therapies .
Biochemical Applications
Enzyme Inhibition Studies
this compound has been used as a substrate or inhibitor in enzyme kinetics studies. Its interactions with specific enzymes can provide insights into metabolic pathways and help identify potential drug targets . For instance, its ability to inhibit certain proteases has implications for designing inhibitors that could be used therapeutically.
Case Studies
Mechanism of Action
The mechanism by which benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its 1-benzyl-2-oxoethyl substituent, which distinguishes it from analogs. Below is a comparative analysis with key analogs:
Stereochemical and Electronic Effects
- Stereochemistry: The target compound’s (2S)-pyrrolidine and (1S)-amino-oxoethyl configuration contrast with the (2R)-pyrrolidine in benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate . Such stereochemical differences can drastically alter binding to chiral biological targets (e.g., enzymes or receptors).
Biological Activity
Benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its presence in various natural alkaloids and its role in pharmacological activity. The structural formula can be represented as:
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced inflammation and improved cellular function.
- Interaction with Receptors : The compound may interact with various receptors in the body, potentially modulating neurotransmitter release and influencing mood and cognitive function.
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For example, research on related compounds has shown:
- In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells. The half-maximal effective concentration (EC50) values indicate potent activity, often in the low micromolar range .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Cell Viability Studies : In studies involving neuronal cell lines, the compound showed protective effects against oxidative stress-induced cell death. This suggests potential applications in treating neurodegenerative diseases .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been highlighted in several studies:
- Cytokine Modulation : It has been reported to reduce the levels of pro-inflammatory cytokines in vitro, indicating a possible mechanism for alleviating conditions such as arthritis and other inflammatory disorders.
Study 1: Antitumor Efficacy
A study conducted on a series of benzyl derivatives revealed that one analog exhibited an EC50 value of 0.1 μM against pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. This demonstrates the potential for developing new cancer therapies targeting ER stress pathways .
| Compound Name | EC50 Value (μM) | Cell Line Tested |
|---|---|---|
| WO5m | 0.1 | INS-1 (Pancreatic β-cells) |
Study 2: Neuroprotection
In another investigation, the neuroprotective effects were assessed using a model of oxidative stress. The results indicated that treatment with the compound significantly improved cell viability compared to control groups.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 30 |
| Compound | 85 |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate?
- Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, solvent selection, and catalyst use. For example, mixed anhydride intermediates (formed via reaction with isobutyl chloroformate and DIPEA in CH₂Cl₂) are critical for coupling reactions, as demonstrated in analogous pyrrolidinecarboxamide syntheses . Monitoring reaction progress via LC-MS ensures complete consumption of intermediates. Purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) improves yield and purity.
Q. How can researchers confirm the stereochemical integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/NOESY) to verify stereochemistry and detect diastereomers.
- HRMS for molecular weight confirmation.
- Chiral HPLC to resolve enantiomeric impurities, critical for compounds with multiple stereocenters .
- Melting point analysis (e.g., 114–116°C for related derivatives) to assess crystallinity and purity .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and light, to prevent degradation .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols compliant with local regulations .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its catalytic or biological activity in asymmetric synthesis?
- Methodological Answer : The (2S,1S) configuration is critical for interactions with chiral substrates. For example, Singh’s Catalyst (a structurally related pyrrolidinecarboxamide) leverages its stereochemistry to mediate asymmetric hydrogenation . To study this, conduct kinetic resolution experiments or compare enantiomeric excess (ee) in reactions catalyzed by stereoisomers. Computational modeling (e.g., DFT) can predict binding affinities to chiral transition states .
Q. What spectroscopic methods are most effective for studying reaction intermediates during the compound’s synthesis?
- Methodological Answer :
- LC-MS : Track mixed anhydride formation and consumption in real time (e.g., m/z signals for intermediates) .
- IR spectroscopy : Monitor carbonyl stretching frequencies (e.g., ~1700 cm⁻¹ for carbamate groups) to confirm functional group transformations .
- In-situ NMR : Use flow-NMR setups to capture transient intermediates during coupling reactions .
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer : Contradictions often arise from solvent polarity, temperature gradients, or impurity profiles. For example, DIPEA concentration variations can alter reaction kinetics in CH₂Cl₂ . Systematically replicate conditions while controlling for:
- Moisture levels (use molecular sieves for anhydrous reactions).
- Catalyst purity (e.g., residual Pd in cross-coupling reactions).
- Workup procedures (e.g., acidic/neutral washes to remove unreacted starting materials) .
Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Analyze degradation products via HPLC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
- Circular Dichroism (CD) : Monitor conformational changes in solution under stress conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
